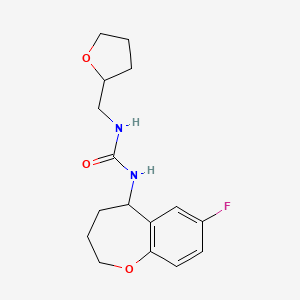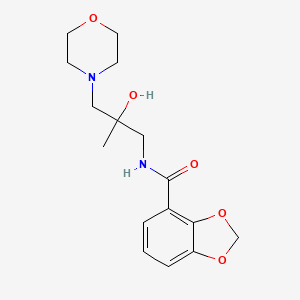
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the triazole family and is known for its unique chemical properties that make it an attractive candidate for various scientific applications. In
Aplicaciones Científicas De Investigación
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit potent antifungal, antibacterial, and antitumor activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of fungi, bacteria, and cancer cells. Additionally, this compound has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Biochemical and Physiological Effects:
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus fumigatus, and Staphylococcus aureus. Additionally, this compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Furthermore, it has been shown to have neuroprotective effects, which may be attributed to its ability to modulate certain signaling pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is its potent antifungal, antibacterial, and antitumor activities. This makes it an attractive candidate for various scientific applications, including drug discovery and development. Additionally, this compound has been shown to have neuroprotective effects, which may be useful in the treatment of neurological disorders. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. Furthermore, more research is needed to fully understand the mechanism of action of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate and its potential side effects.
Direcciones Futuras
There are several future directions for the study of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate. One direction is to further investigate its potential applications in drug discovery and development. Specifically, more research is needed to determine its efficacy and safety in animal models and clinical trials. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Another direction is to explore its potential applications in the treatment of neurological disorders. This may involve further investigation into its neuroprotective effects and its ability to modulate certain signaling pathways in the brain. Overall, the study of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate is an exciting area of research that has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Métodos De Síntesis
The synthesis of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate involves the reaction of 3-methyl-4-(1,2,4-triazol-1-yl)benzoic acid with cyclobutanecarboxylic acid chloride. This reaction produces the desired compound in good yields and with high purity. The synthesis method has been optimized to produce large quantities of Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate, making it readily available for scientific research.
Propiedades
IUPAC Name |
cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10-7-11(14(18)19-12-3-2-4-12)5-6-13(10)17-9-15-8-16-17/h5-9,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYQKRXSUWMREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2CCC2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutyl 3-methyl-4-(1,2,4-triazol-1-yl)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)

![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)
![1-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)-2-[methyl-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]amino]ethanone](/img/structure/B7681803.png)
![N-[(3-bromophenyl)methyl]-N-cyclopropyl-2-(2-oxopropylsulfanyl)acetamide](/img/structure/B7681804.png)
![2-(1,3-dioxoisoindol-2-yl)-N,3-dimethyl-N-[(2-methylphenyl)methyl]butanamide](/img/structure/B7681817.png)
![2-methyl-N-[2-(4-methylsulfonylphenoxy)ethyl]piperidine-1-carboxamide](/img/structure/B7681824.png)

![N-[ethyl-[(3-fluorophenyl)methyl]sulfamoyl]-N-methylethanamine](/img/structure/B7681846.png)

![1-(1-Hydroxy-4-methylpentan-3-yl)-3-[4-(thiadiazol-4-yl)phenyl]urea](/img/structure/B7681864.png)